molecular formula C12H7Cl4NO2S B4827104 2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide

2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B4827104
M. Wt: 371.1 g/mol
InChI Key: OBJKFEOGZGVYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H7Cl4NO2S and a molecular weight of 371.07 g/mol . This compound is characterized by the presence of multiple chlorine atoms attached to a benzene ring, along with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-chloroaniline under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

2,4,5-Trichloro-N-(2-chlorophenyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonamide and multiple chlorine groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl4NO2S/c13-7-3-1-2-4-11(7)17-20(18,19)12-6-9(15)8(14)5-10(12)16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJKFEOGZGVYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,4,5-trichloro-N-(2-chlorophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.